benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Description
Benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as linear 1,3-diarylpropanoids .
Mode of Action
It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that the suzuki–miyaura (sm) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
It’s known that the compound is stored at 28°c, indicating that it may require specific storage conditions to maintain its stability .
Result of Action
It’s known that the compound is synthesized via a reaction involving 2-methyl-1h-benzo[d]imidazole and 4-(methoxycarbonyl)benzyl bromide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the temperature at which the compound is stored can affect its stability . Additionally, the compound’s reactivity may be influenced by the presence of other substances, such as the organoboron reagents used in the Suzuki–Miyaura coupling reaction .
Biochemical Analysis
Biochemical Properties
Proteins, as enzymes, are known to interact with various compounds, accelerating the conversion of substrates into products . The interactions between this compound and specific enzymes, proteins, or other biomolecules could potentially influence biochemical reactions .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate in laboratory settings. Similar compounds have been observed to undergo changes over time in terms of stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
The specific metabolic pathways involving this compound are not currently known. It’s plausible that it may interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Properties
IUPAC Name |
benzyl 1-(2-methoxycarbonylthiophen-3-yl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-11-14(16(21)24-10-12-6-4-3-5-7-12)18-19-20(11)13-8-9-25-15(13)17(22)23-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHELXNGESYXKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(SC=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.